1-Acetyl-6-methyl-1H-indazole-3-carbonitrile
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Overview
Description
1-Acetyl-6-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Mechanism of Action
Target of Action
Indazole derivatives, which include 1-acetyl-6-methyl-1h-indazole-3-carbonitrile, are known to have a wide variety of medicinal applications .
Mode of Action
It’s known that indazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to affect multiple biochemical pathways, leading to various downstream effects .
Result of Action
Indazole derivatives are known to have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of indazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-methyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanoacetohydrazide with acetylacetone in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Acetyl-6-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
1H-Indazole-3-carbonitrile: Shares the indazole core but lacks the acetyl and methyl groups.
6-Methyl-1H-indazole-3-carbonitrile: Similar structure but without the acetyl group.
1-Acetyl-1H-indazole-3-carbonitrile: Lacks the methyl group.
Uniqueness: 1-Acetyl-6-methyl-1H-indazole-3-carbonitrile is unique due to the presence of both acetyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
1-acetyl-6-methylindazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-3-4-9-10(6-12)13-14(8(2)15)11(9)5-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUUEICCTRRBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2C(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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